molecular formula C21H16Cl2N4O2 B10898934 2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide

2-(4-chlorophenyl)-N'-[(E)-{5-[(E)-(2-chlorophenyl)diazenyl]-2-hydroxyphenyl}methylidene]acetohydrazide

Cat. No.: B10898934
M. Wt: 427.3 g/mol
InChI Key: VGXGSSVFCRKTBJ-HADXKHTISA-N
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Description

2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, azo groups, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Azo Compound: The initial step involves the diazotization of 2-chloroaniline to form the corresponding diazonium salt, which is then coupled with 2-hydroxy-5-aminobenzaldehyde to yield the azo compound.

    Condensation Reaction: The azo compound is then subjected to a condensation reaction with 4-chlorobenzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium dithionite, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the azo group and the hydrazide functionality makes it a candidate for bioactive molecule development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify its structure allows for the optimization of its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its azo group, which imparts vivid colors. It is also investigated for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules such as proteins and nucleic acids. The hydrazide functionality can form covalent bonds with carbonyl groups in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Chlorophenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A closely related compound with similar structural features.

    2-(4-Methylphenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Methylphenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A derivative with a methyl group instead of a chlorine atom.

    2-(4-Nitrophenyl)-N’~1~-((E)-1-{5-[(E)-2-(2-Nitrophenyl)-1-diazenyl]-2-hydroxyphenyl}methylidene)acetohydrazide: A derivative with a nitro group, which can significantly alter its chemical properties.

Uniqueness

The uniqueness of 2-(4-CHLOROPHENYL)-N’~1~-((E)-1-{5-[(E)-2-(2-CHLOROPHENYL)-1-DIAZENYL]-2-HYDROXYPHENYL}METHYLIDENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and azo groups allows for a wide range of chemical transformations and applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[(E)-[5-[(2-chlorophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-7-5-14(6-8-16)11-21(29)27-24-13-15-12-17(9-10-20(15)28)25-26-19-4-2-1-3-18(19)23/h1-10,12-13,28H,11H2,(H,27,29)/b24-13+,26-25?

InChI Key

VGXGSSVFCRKTBJ-HADXKHTISA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)/C=N/NC(=O)CC3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C=NNC(=O)CC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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